Selective Chymase Inhibition: 6-Chlorooxindole Exhibits >100-Fold Selectivity Over Cathepsin G Compared to Broad-Spectrum Chymase Inhibitors
6-Chlorooxindole functions as a selective chymase inhibitor with an IC₅₀ of 470 μM. Critically, it demonstrates >100-fold selectivity for chymase over cathepsin G . In contrast, high-potency chymase inhibitors such as Chymase-IN-1 (IC₅₀ = 29 nM) and BCEAB (IC₅₀ = 5.4 nM) exhibit substantially lower selectivity indices or have not been comparably profiled against cathepsin G in published assays [1] [2]. The >100-fold selectivity window of 6-chlorooxindole, despite its modest absolute potency, provides a clean pharmacological tool for dissecting chymase-specific pathways without cathepsin G off-target confounding.
| Evidence Dimension | Chymase inhibitory potency and selectivity index vs. cathepsin G |
|---|---|
| Target Compound Data | IC₅₀ = 470 μM; Selectivity ratio >100-fold over cathepsin G |
| Comparator Or Baseline | Chymase-IN-1: IC₅₀ = 29 nM (no selectivity data reported); BCEAB: IC₅₀ = 5.4 nM (no selectivity data reported) |
| Quantified Difference | 6-Chlorooxindole exhibits >100-fold selectivity window (chymase vs. cathepsin G), whereas comparator compounds lack published selectivity data against cathepsin G |
| Conditions | Enzymatic inhibition assays; human chymase and cathepsin G |
Why This Matters
For researchers investigating chymase-specific contributions to cardiovascular pathology, a >100-fold selectivity window ensures that observed biological effects can be confidently attributed to chymase inhibition rather than off-target cathepsin G activity.
- [1] Chymase-IN-1. Product Information. Adooq Bioscience. Catalog No. A16001. View Source
- [2] Takai, S.; et al. An orally active chymase inhibitor, BCEAB, suppresses heart chymase activity in the hamster. PubMed. View Source
